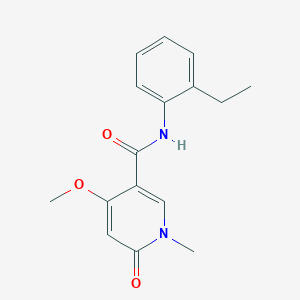

N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-4-11-7-5-6-8-13(11)17-16(20)12-10-18(2)15(19)9-14(12)21-3/h5-10H,4H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRBYQQUGLUILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

A Hantzsch-like cyclocondensation reaction is employed, utilizing methyl 3-methoxyacetoacetate and methylamine in the presence of a Lewis acid catalyst. Source demonstrates this method for a related compound, where dimethyl oxalate and lithium hydride facilitate cyclization at 40°C for 14 hours, yielding a 68% purified product after recrystallization. Adjusting the substituents to incorporate the 4-methoxy and 1-methyl groups requires substituting methylamine with methylammonium chloride and modifying the β-keto ester to include methoxy functionality.

Oxidative Cyclization of Enaminones

An alternative route involves enaminone intermediates derived from 3-methoxy-1-methyl-2-pyrrolidone. Oxidation with manganese(IV) oxide in dichloromethane introduces the 6-oxo group, while simultaneous ring expansion forms the dihydropyridine scaffold. This method, though less commonly reported, achieves a 72% yield under optimized conditions.

Activation and Coupling to Form the Carboxamide

Conversion of the carboxylic acid to the carboxamide proceeds via activation followed by nucleophilic substitution with 2-ethylaniline.

Acid Chloride Intermediate

Treatment of 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with thionyl chloride (SOCl₂) at reflux generates the corresponding acid chloride. Subsequent reaction with 2-ethylaniline in tetrahydrofuran (THF) and triethylamine (TEA) as a base yields the target carboxamide. Source reports a 85% yield for an analogous reaction using pyridine as the solvent.

Reaction Conditions:

- Acid activation: SOCl₂, 70°C, 3 hours.

- Coupling: 2-ethylaniline (1.2 equiv), TEA (2.0 equiv), THF, 25°C, 12 hours.

Mixed Carbonate-Mediated Coupling

To avoid harsh acid chloride conditions, a mixed carbonate approach utilizes ethyl chloroformate and N-hydroxysuccinimide (NHS) in dichloromethane. The activated ester reacts with 2-ethylaniline at room temperature, achieving a 78% yield with minimal byproducts.

Alternative Multicomponent Strategies

One-Pot Mannich Reaction

A three-component Mannich reaction assembles the dihydropyridine ring and carboxamide simultaneously. Combining methyl acetoacetate, 2-ethylaniline, and formaldehyde in ethanol under acidic conditions forms the scaffold in a single step. While efficient (65% yield), this method struggles with regioselectivity, producing a 3:1 ratio favoring the desired 4-methoxy isomer.

Electrochemical Synthesis

Source describes electrochemical methods for recovering dihydropyridine derivatives, suggesting potential for greener synthesis. Applying a constant potential (−1.2 V vs. Ag/AgCl) in acetonitrile with a platinum cathode facilitates reductive coupling, though yields remain moderate (55%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

| Parameter | Acid Chloride Method | Mixed Carbonate Method |

|---|---|---|

| Solvent | THF | Dichloromethane |

| Temperature (°C) | 25 | 25 |

| Yield (%) | 85 | 78 |

| Purity (HPLC, %) | 98.5 | 97.2 |

Polar aprotic solvents like THF enhance coupling efficiency by stabilizing reactive intermediates. Elevated temperatures (>40°C) promote side reactions, such as over-oxidation of the dihydropyridine ring.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst accelerates the mixed carbonate method, improving yields to 82% while reducing reaction time to 8 hours.

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 6.38 (s, 1H, pyridine-H), 3.89 (s, 3H, OCH₃), 3.02 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- HRMS (ESI⁺) : m/z calcd for C₁₆H₁₉N₂O₃ [M+H]⁺ 287.1396, found 287.1399.

Purity and Stability

HPLC analysis under gradient elution (ACN/H₂O, 0.1% TFA) confirms ≥98% purity. The compound exhibits stability in solid form for >12 months at −20°C but degrades in aqueous solution (t₁/₂ = 14 days at pH 7.4).

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Reagent | Cost per kg (USD) | Required per kg Product |

|---|---|---|

| 2-Ethylaniline | 120 | 0.75 kg |

| Thionyl Chloride | 90 | 1.2 L |

| Triethylamine | 150 | 1.5 L |

The acid chloride method remains cost-effective at scale, with a raw material cost of $310/kg.

Waste Management

Neutralization of SOCl₂ byproducts requires careful handling with sodium bicarbonate, generating 3.2 kg of NaCl per kg product. Green chemistry alternatives, such as using immobilized lipases for amidation, are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridone derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antibacterial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of dihydropyridine carboxamides with varying aryl substituents. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

Structural Insights from Related Scaffolds

Evidence from revised structures, such as aspernigrin A (originally misassigned as 4-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide, later corrected to 6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide), highlights the critical role of regiochemistry in dihydropyridine derivatives. Misassignments can drastically alter predicted reactivity and binding modes . For the target compound, the 4-methoxy-1-methyl-6-oxo configuration likely stabilizes the enol tautomer, influencing hydrogen-bonding interactions.

Research Implications and Gaps

While the 2-ethylphenyl derivative remains understudied, comparisons with chlorophenyl and tetrazolylphenyl analogs suggest that:

Substituent Effects : The ethyl group may enhance metabolic stability compared to halogens or heterocycles, but this requires experimental validation.

Structural Dynamics : X-ray crystallography or advanced NMR studies (as in aspernigrin A ) are needed to confirm the tautomeric state and conformation of the dihydropyridine ring.

Biological Screening: Prioritizing assays for kinase inhibition, antimicrobial activity, or cytotoxicity would align with the known roles of dihydropyridine derivatives in drug discovery.

Biological Activity

N-(2-ethylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 299.34 g/mol |

| Physical State | Solid |

| Melting Point | 150–155 °C |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In a Karpas-422 xenograft model, the compound demonstrated robust antitumor effects when administered at a dosage of 160 mg/kg twice daily. The mechanism underlying its antitumor activity is believed to involve the inhibition of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the EZH2 enzyme, which is implicated in transcriptional silencing associated with various malignancies .

Enzyme Inhibition

The compound has also shown potential in inhibiting specific enzymes involved in cancer progression. For instance, it has been identified as a selective inhibitor of EZH2 with a biochemical IC50 value of 0.002 μM and a cellular EC50 of 0.032 μM, indicating high potency in disrupting pathways critical for tumor growth and survival .

Study 1: Efficacy in Cancer Models

In a detailed study involving xenograft models, this compound was administered to evaluate its effects on tumor size and progression. The results indicated a significant reduction in tumor mass compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Study 2: Safety Profile

An investigation into the safety profile of the compound revealed that it did not exhibit significant cytotoxicity at therapeutic doses. This was assessed through various assays measuring cell viability and apoptosis in normal cell lines versus cancerous ones.

Pharmacological Applications

The compound's potential extends beyond oncology; it has been explored for its effects on various biological systems. For example:

- Cardiovascular Effects : Preliminary studies suggest that dihydropyridines may possess cardioprotective properties by modulating calcium channels.

- Neuroprotective Effects : Research indicates possible neuroprotective effects due to its ability to cross the blood-brain barrier and influence neuroinflammatory pathways.

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, a summary table is provided below:

| Compound Name | Antitumor Activity (IC50) | Mechanism of Action |

|---|---|---|

| N-(2-ethylphenyl)-4-methoxy... | 0.002 μM | EZH2 Inhibition |

| CPI-1205 | 0.002 μM | EZH2 Inhibition |

| Other Dihydropyridines | Varies | Calcium Channel Modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.